molecular formula C11H13BrClNO2 B2686199 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride CAS No. 2344677-68-3

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

Cat. No.: B2686199
CAS No.: 2344677-68-3
M. Wt: 306.58
InChI Key: HEGPSNNKFCWEHJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H12BrNO2.ClH. It is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Bromination of Tetrahydroisoquinoline: The compound can be synthesized by the bromination of tetrahydroisoquinoline using bromine in the presence of a suitable catalyst.

  • Carboxylation: The brominated intermediate is then subjected to carboxylation using methyl chloroformate to introduce the carboxylate group.

  • Hydrochloride Formation: Finally, the carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Reduced derivatives with different structural isomers.

  • Substitution Products: A wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and receptor interactions. Medicine: Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride: A structural isomer with the bromine atom at a different position.

  • Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride: A similar compound with a chlorine atom instead of bromine.

  • Methyl 7-iodo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride: Another halogenated derivative with an iodine atom.

Uniqueness: Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity compared to other halogenated derivatives.

Properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-9-6-8(12)3-2-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPSNNKFCWEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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